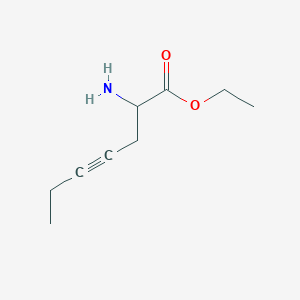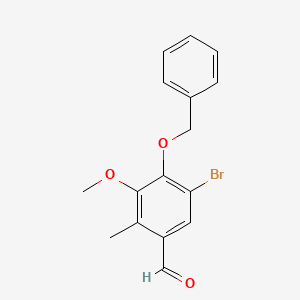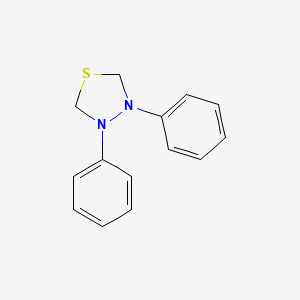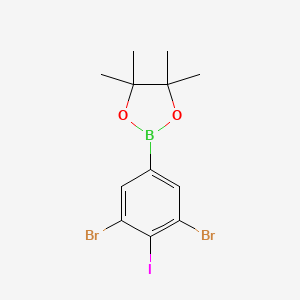![molecular formula C16H16ClNO2 B12640172 1-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one CAS No. 920804-07-5](/img/structure/B12640172.png)
1-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one is an organic compound that features a chlorophenyl group and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to maintain the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Chlorophenyl)-1-phenylmethanamine
- 1-(4-Chlorophenyl)ethylamine
- 4-(Diphenylamino)acetophenone
Uniqueness
1-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications and applications, setting it apart from similar compounds.
Propriétés
Numéro CAS |
920804-07-5 |
|---|---|
Formule moléculaire |
C16H16ClNO2 |
Poids moléculaire |
289.75 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-[(4-methoxyphenyl)methylamino]ethanone |
InChI |
InChI=1S/C16H16ClNO2/c1-20-15-8-2-12(3-9-15)10-18-11-16(19)13-4-6-14(17)7-5-13/h2-9,18H,10-11H2,1H3 |
Clé InChI |
NIZVEZSJJPEDKT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNCC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Pyrimidinecarboxylic acid, 5-chloro-6-[[(2,4,6-trimethoxyphenyl)methyl]amino]-, ethyl ester](/img/structure/B12640089.png)
![2-Propenamide, N-[3-[[5-fluoro-4-[[4-(2-methoxyethoxy)phenyl]amino]-2-pyrimidinyl]amino]phenyl]-](/img/structure/B12640100.png)
![N-(2-{[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B12640117.png)



![Spiro[2H-1-benzoxecin-5(6H),2'(3'H)-furan], 3,4,4',5',7,8-hexahydro-10-Methoxy-](/img/structure/B12640146.png)
![[4-[1-(1H-imidazol-5-yl)ethyl]-2-methylpyridin-3-yl]methanol](/img/structure/B12640148.png)

![{[(1S)-1-Methylcyclopent-2-en-1-yl]methyl}benzene](/img/structure/B12640163.png)
![5-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12640165.png)

![4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B12640177.png)

